molecular formula C14H23Cl2N3O B2688258 2-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride CAS No. 1585794-60-0

2-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride

Cat. No. B2688258
CAS RN: 1585794-60-0
M. Wt: 320.26
InChI Key: GARKKNUHLDFQBC-UHFFFAOYSA-N
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Description

2-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride is a chemical compound with the CAS Number: 1176419-74-1 . It has a molecular weight of 306.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-benzyl-1-piperazinyl)-2-oxoethylamine dihydrochloride . The InChI code for this compound is 1S/C13H19N3O.2ClH/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12;;/h1-5H,6-11,14H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 306.23 .

Scientific Research Applications

PPARgamma Agonists

  • A study by Collins et al. (1998) investigated N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, which include compounds related to 2-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride. They found that specific modifications to the phenyl alkyl ether moiety of these compounds could result in potent and selective PPARgamma agonists with improved aqueous solubility (Collins et al., 1998).

Synthesis and Microbial Studies

  • Patel and Agravat (2007) conducted a study on the synthesis of new pyridine derivatives, including compounds structurally similar to 2-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride. They explored their antibacterial and antifungal activities, indicating the potential of these compounds in microbial studies (Patel & Agravat, 2007).

Antimicrobial Activity

  • In another study by Patel, Agravat, and Shaikh (2011), they synthesized and evaluated new pyridine derivatives for their in vitro antimicrobial activity. The study provided insights into the potential applications of these compounds in combating bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011).

Ligand Analysis for 5-HT6 Serotonin Receptor

  • Łażewska et al. (2019) designed a series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines to evaluate the role of a linker between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity. This study is relevant for understanding the interaction of similar compounds with the serotonin receptor (Łażewska et al., 2019).

Structure-Activity Studies

  • Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines as ligands of the histamine H4 receptor. These studies are significant for understanding the pharmacological properties and potential therapeutic applications of compounds like 2-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride (Altenbach et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-1-(4-benzylpiperazin-1-yl)propan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c1-12(15)14(18)17-9-7-16(8-10-17)11-13-5-3-2-4-6-13;;/h2-6,12H,7-11,15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARKKNUHLDFQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride

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